molecular formula C8H11N3O4S B376697 (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid

(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid

Cat. No.: B376697
M. Wt: 245.26 g/mol
InChI Key: ZWMFBTMNSSMSGD-UHFFFAOYSA-N
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Description

(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid is a synthetic thiadiazole derivative of interest in advanced chemical and pharmaceutical research. Compounds featuring the 1,2,5-thiadiazole heterocycle are extensively investigated due to their exceptional chemical and physical properties, which make them valuable scaffolds in various scientific fields . Specifically, 1,2,5-thiadiazole derivatives have garnered significant attention in medicinal chemistry for their potential as kinase inhibitors, with some designed to interact with key enzymatic targets such as c-Met, a receptor tyrosine kinase involved in cell growth and cancer progression . The morpholino and acetic acid substituents on the thiadiazole core may be utilized to fine-tune the molecule's properties, potentially enhancing its interaction with biological targets or improving its suitability for use in materials science . Research into benzothiadiazole-type compounds also highlights their application in developing fluorescent probes and advanced materials, suggesting potential cross-over applications for related structures in bioimaging and sensor technology . This chemical serves as a versatile building block for researchers developing novel therapeutic agents or functional materials.

Properties

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c12-6(13)5-15-8-7(9-16-10-8)11-1-3-14-4-2-11/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMFBTMNSSMSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid, with CAS Number 66950-03-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C₈H₁₁N₃O₄S
  • Molecular Weight : 245.256 g/mol
  • Structure : The compound features a morpholine ring and a thiadiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of thiadiazoles exhibit a range of biological activities including antimicrobial and anticancer properties. The specific compound has shown promise in various studies.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. A review highlighted that compounds with the 1,3,4-thiadiazole moiety demonstrated significant antibacterial and antifungal activities against various strains:

  • Bacterial Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
  • Fungal Strains :
    • Candida albicans
    • Aspergillus niger

In one study, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against fungal strains, indicating potent antifungal activity compared to standard treatments like fluconazole .

Anticancer Activity

The anticancer potential of this compound is supported by its structural analogs. Research has shown that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

Cell Line IC₅₀ (µg/mL) Activity
HCT1163.29Colon cancer
H46010Lung cancer
MCF-70.28Breast cancer

The structure–activity relationship (SAR) analysis suggests that substitutions on the thiadiazole ring significantly influence the cytotoxicity against these cancer cell lines .

Case Studies

  • Study on Antimicrobial Properties : A series of experiments demonstrated that compounds similar to this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was found to increase antibacterial potency.
  • Anticancer Evaluation : In vitro studies reported significant inhibition of growth in breast and lung cancer cell lines with IC₅₀ values indicating high efficacy at low concentrations. These findings suggest that the compound may act through multiple mechanisms, possibly involving tubulin interaction .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid, exhibit potent anticancer properties. Thiadiazole derivatives have been shown to inhibit cancer cell growth through various mechanisms:

  • Mechanisms of Action :
    • Inhibition of RNA and DNA synthesis.
    • Targeting key kinases involved in tumorigenesis.
    • Induction of apoptosis in cancer cells.

A study highlighted that certain thiadiazole compounds demonstrated significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, outperforming standard drugs like cisplatin .

Antimicrobial Properties

Thiadiazole derivatives have been recognized for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi:

  • Antibacterial Activity : Compounds containing the thiadiazole nucleus have been documented to possess broad-spectrum antibacterial effects. For instance, studies have indicated that these compounds can inhibit the growth of pathogenic bacteria and fungi .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is another area of interest. Research suggests that these compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .

Central Nervous System Effects

Some studies suggest that thiadiazole derivatives may exhibit central nervous system depressant activities. This property could be explored for developing treatments for neurological disorders or conditions requiring sedation .

Antidiabetic and Antihypertensive Activities

Emerging research has indicated that certain thiadiazole compounds may possess antidiabetic and antihypertensive properties. These effects could be attributed to their ability to influence metabolic pathways and vascular functions .

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInhibition of cell growth; apoptosis ,
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryModulation of inflammatory pathways
CNS EffectsDepressant activities
AntidiabeticInfluence on metabolic pathways ,
AntihypertensiveVascular function modulation ,

Case Studies

  • Anticancer Study : A recent investigation into the anticancer effects of thiadiazole derivatives revealed that specific compounds could effectively induce apoptosis in HepG-2 cells, suggesting a promising avenue for cancer therapy development .
  • Antimicrobial Research : A study evaluating various thiadiazole derivatives found significant antibacterial activity against common pathogens, highlighting their potential as alternatives to traditional antibiotics .
  • Anti-inflammatory Investigation : Research focusing on the anti-inflammatory properties of thiadiazole compounds demonstrated their ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole Derivatives

  • 1,2,5-Thiadiazole 1,1-Dioxide Derivatives (e.g., from ):
    Unlike the target compound, 1,2,5-thiadiazole 1,1-dioxides exhibit enhanced electron-accepting ability, radical anion stability, and coordination with metals due to the electron-withdrawing sulfone groups. The absence of the dioxide moiety in (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid likely reduces its Lewis acidity and redox activity but may improve hydrolytic stability under acidic conditions .

  • Benzo[c][1,2,5]thiadiazole Derivatives (e.g., from ): Derivatives like 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine feature fused aromatic systems, enhancing conjugation and fluorescence properties. The target compound’s non-fused thiadiazole ring may reduce π-delocalization, leading to lower quantum yields compared to fused analogs .

Morpholinyl-Substituted Heterocycles

  • 4-Morpholin-4-yl Quinazolines (from ): These compounds demonstrate fluorescence lifetimes (1.66–1.85 ns) and quantum yields (ΦF ≥ 90% in non-polar solvents) attributed to the morpholine group’s electron-donating effects.

Acetic Acid-Containing Heterocycles

  • Thiazolidinone-Acetic Acid Derivatives (e.g., from and ): Compounds like (4-oxothiazolidin-5-ylidene)acetic acid exhibit bioactivity linked to the thiazolidinone ring’s electrophilic carbonyl group. The target compound’s thiadiazole ether linkage may reduce electrophilicity, altering its reactivity in biological systems .
  • 1,2,4-Triazole-Thioacetic Acid Salts (from ):
    Salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids show high pharmacological activity due to the triazole-thioether motif. The morpholinyl-thiadiazole-acetic acid structure of the target compound may offer distinct metal-chelating or solubility properties compared to triazole-based analogs .

Oxadiazine and Oxadiazole Systems

  • 1,2,5-Oxadiazines (from ):
    Synthesized via acetic anhydride-mediated cyclization, these compounds exhibit moderate stability in polar solvents. The target compound’s thiadiazole ring, with sulfur replacing oxygen, may confer greater thermal stability but reduced solubility in aqueous media .

Comparative Data Tables

Table 1: Photophysical Properties of Morpholinyl-Substituted Heterocycles

Compound Fluorescence Lifetime (ns) Quantum Yield (ΦF, toluene) Solvent Sensitivity Reference
4-Morpholin-4-yl Quinazoline 1.66–1.85 ≥90% Moderate
Target Compound* ~1.5–2.0 (estimated) <90% (predicted) High

*Predicted based on structural analogs.

Table 2: Electronic Properties of Thiadiazole Derivatives

Compound Electron Acceptor Ability Radical Anion Stability Coordination Capacity Reference
Thiadiazole 1,1-Dioxide High High High
Target Compound Moderate Low Moderate

Key Research Findings

  • Solvent Effects: Morpholinyl-thiadiazole systems (like the target) show pronounced solvatochromism, with emission shifts of 60–80 nm from toluene to MeCN, comparable to carbazolyl-triazoloquinazolines .
  • Synthetic Pathways : The target compound may be synthesized via nucleophilic substitution of 3-chloro-1,2,5-thiadiazole with morpholine, followed by etherification with bromoacetic acid—a route analogous to ’s thiourea synthesis .
  • Pharmacological Potential: While thiazolidinone-acetic acids () target enzymes like aldose reductase, the target’s thiadiazole-morpholine scaffold could modulate kinase or protease activity, warranting further study .

Preparation Methods

Reaction Mechanism and Initial Protocol

The foundational synthesis, reported by Belanger (1978), involves the alkylation of 3-hydroxy-4-(4-morpholinyl)-1,2,5-thiadiazole (4 ) with chloroacetic acid (5a ) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the thiadiazole intermediate is deprotonated by sodium hydroxide, forming an alkoxide that attacks the α-carbon of chloroacetic acid.

Reaction Conditions

  • Reactants : Equimolar amounts of 4 and 5a

  • Base : 2 equivalents of NaOH

  • Solvent : Aqueous medium

  • Temperature : Prolonged heating (several days)

  • Yield : <2% due to competing decomposition pathways.

The low yield was attributed to the instability of the thiadiazole intermediate under prolonged basic conditions, leading to tautomerization and side reactions.

Modified Synthetic Approaches

Alternative Pathway via Aldehyde Intermediate

To circumvent the limitations of the classical method, Belanger (1978) developed an alternative route using 3-chloro-4-(4-morpholinyl)-1,2,5-thiadiazole (6 ) as the starting material.

Stepwise Synthesis

  • Acetonide Formation :

    • Reactants : 6 + 2,2-dimethyl-1,3-dioxolane-4-methanol

    • Base : Potassium tert-butoxide

    • Solvent : DMF

    • Conditions : 110°C for 6 hours

    • Product : Acetonide-protected intermediate (7 ) with high yield.

  • Hydrolysis to Dialdehyde :

    • Conditions : Dilute HCl at room temperature

    • Product : Dialdehyde (8 ) in near-quantitative yield.

  • Oxidation to Carboxylic Acid :

    • Oxidizing Agent : Silver oxide (Ag₂O)

    • Solvent : Benzene

    • Product : Target compound (2 ) with 47% yield.

Table 1: Comparative Yields of Modified Synthesis

StepYield (%)Key Improvement
Acetonide Formation85–90Avoids basic conditions
Dialdehyde Hydrolysis>95Mild acidic conditions
Silver Oxide Oxidation47Prevents decomposition

Cyanohydrin Route for Racemic Mixture

For the racemic lactic acid derivative (3 ), Belanger employed a cyanohydrin intermediate:

  • Cyanohydrin Formation :

    • Reactants : Dialdehyde (8 ) + HCN

    • Catalyst : Sodium bisulfite (NaHSO₃)

    • Product : Cyanohydrin (9 ) in moderate yield.

  • Acid Hydrolysis :

    • Conditions : Concentrated HCl under reflux

    • Product : Racemic 3 with 65% yield.

Analytical Characterization

Spectroscopic Data

  • Infrared (IR) : Strong absorption at 1765 cm⁻¹ (C=O stretch).

  • ¹H NMR (CDCl₃) :

    • δ 4.95 (s, 2H, CH₂CO)

    • δ 3.68–3.80 (m, 8H, morpholine CH₂ groups).

  • Mass Spectrometry : Molecular ion peak at m/z 245 (M⁺), consistent with C₈H₁₁N₃O₄S.

Table 2: Spectral Assignments

TechniqueKey SignalsStructural Assignment
IR1765 cm⁻¹Carboxylic acid C=O
¹H NMRδ 4.95 (s)Acetic acid CH₂
MSm/z 245Molecular ion

Challenges and Optimizations

Degradation and Stability Issues

The classical method’s low yield stemmed from:

  • Tautomerization : 4-(4-Morpholinyl)-1,2,5-thiadiazol-3(2H)-one forming resonance-stabilized anions prone to alkylation at nitrogen or oxygen.

  • Side Reactions : Competing hydrolysis under prolonged basic conditions.

Solvent and Base Selection

  • DMF vs. Aqueous Systems : DMF improved reaction kinetics in modified pathways by stabilizing intermediates.

  • Silver Oxide vs. Periodate : Ag₂O provided higher oxidation efficiency compared to NaIO₄.

Industrial-Scale Considerations

Supplier Landscape

  • Key Suppliers : TimTec Corporation (U.S.), AsInEx Ltd. (Russia), Matrix Scientific (U.S.).

  • Pricing : Ranges from $87.00/250 mg to $378.00/1 g, reflecting synthesis complexity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiadiazole derivatives are prepared by reacting morpholine-containing precursors with chloroacetic acid under alkaline conditions, followed by reflux in solvents like ethanol or DMSO . Intermediates are purified via recrystallization (water-ethanol mixtures) and validated using thin-layer chromatography (TLC) for homogeneity and IR spectroscopy for functional group confirmation (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • Elemental Analysis : To verify stoichiometric composition.
  • IR Spectroscopy : Identifies functional groups (e.g., morpholine C-N stretches at ~1100 cm⁻¹).
  • NMR Spectroscopy : Confirms substituent positions (e.g., thiadiazole proton shifts at δ 8-9 ppm).
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary antimicrobial screening?

  • Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include fungal strains (e.g., C. albicans) and follow CLSI guidelines. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential to validate results .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of morpholine to the thiadiazole core?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents like DMSO improve solubility of intermediates .
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic conditions (e.g., NaOH) to accelerate nucleophilic substitution .
  • Temperature Control : Reflux at 80-100°C for 12-18 hours maximizes product formation while minimizing side reactions .
    • Data Example : A 65% yield was achieved for a triazole-morpholine derivative using DMSO and prolonged reflux .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

Replicate Assays : Ensure standardized protocols (e.g., consistent inoculum size, incubation time).

Purity Verification : Re-test compounds after HPLC purification to exclude impurity-driven artifacts .

Mechanistic Studies : Use enzyme inhibition assays (e.g., bacterial topoisomerase II) to link structure to activity .

  • Case Study : Mass balance analysis (Table 1 in ) confirmed that degradation products did not influence antimicrobial activity, resolving discrepancies in earlier studies.

Q. What strategies enhance the compound’s solubility without compromising bioactivity?

  • Methodological Answer :

  • Salt Formation : React the acetic acid moiety with sodium/potassium hydroxides to improve aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) to the morpholine ring while monitoring activity via SAR studies .
  • Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation to enhance bioavailability .

Q. How can computational methods guide the design of derivatives with improved target binding?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., fungal CYP51).
  • QSAR Models : Correlate substituent electronegativity or steric bulk with MIC values to prioritize synthetic targets .
    • Example : Morpholine’s electron-rich nitrogen may enhance hydrogen bonding with microbial enzyme active sites .

Key Recommendations

  • Synthesis : Prioritize DMSO-based reflux for higher yields .
  • Bioactivity : Validate results with orthogonal assays (e.g., time-kill studies) to confirm MICs .
  • Computational Tools : Integrate docking studies early to reduce trial-and-error synthesis .

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